2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine
Overview
Description
2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine, commonly referred to as BEIP, is a heterocyclic aromatic compound with a variety of applications in organic synthesis and scientific research. BEIP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, including imidazoles, pyridines, and pyrimidines. BEIP is a versatile and useful compound, and its potential applications are still being explored.
Scientific Research Applications
Medicinal Chemistry: Drug Development
2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine serves as a versatile scaffold in medicinal chemistry due to its structural similarity to biologically active heterocycles . It is utilized in the synthesis of compounds with potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer properties . The bromoethyl side chain offers a reactive site for further functionalization, enabling the creation of diverse drug-like molecules.
Material Science: Optoelectronic Applications
In material science, this compound is explored for its optoelectronic properties. It can be incorporated into organic light-emitting diodes (OLEDs) as a blue emitter, contributing to the development of full-color flat panel displays . Its structural character allows for fine-tuning of electronic properties, which is crucial for enhancing device performance.
Organic Synthesis: Building Blocks
The compound is a valuable intermediate in organic synthesis. It can participate in various cross-coupling reactions, serving as a building block for synthesizing complex organic molecules . Its presence in a molecular structure can significantly influence the chemical reactivity and overall yield of synthetic processes.
Therapeutic Agents: COX-2 Inhibitors
Research indicates that derivatives of imidazo[1,2-a]pyridine may act as selective COX-2 inhibitors, offering a pathway to develop new anti-inflammatory drugs . The bromoethyl group can be modified to enhance the selectivity and potency of COX-2 inhibition, potentially leading to safer alternatives to traditional NSAIDs.
Chemical Biology: Anion Sensors
The compound’s framework is suitable for designing fluorescent anion sensors. By modifying the pendant functional groups, researchers can create sensors with tunable fluorescent properties for detecting various anions in biological systems .
Pharmacology: Antiviral Agents
Imidazo[1,2-a]pyridine derivatives, including those with a 2-(2-bromoethyl) group, are investigated for their antiviral capabilities. They can be designed to interfere with viral replication processes, offering a route to new treatments for viral infections .
Catalysis: Synthesis Catalyst
The compound can act as a ligand in catalytic systems, influencing the efficiency and selectivity of catalytic reactions. Its incorporation into catalyst design can lead to advancements in green chemistry and sustainable industrial processes .
Biochemistry: Gene Delivery
As part of a larger heterocyclic structure, 2-(2-bromoethyl)imidazo[1,2-a]pyridine may facilitate gene delivery mechanisms. Its ability to form complexes with genetic material can be harnessed to improve the delivery of therapeutic genes to target cells .
properties
IUPAC Name |
2-(2-bromoethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGOIJNPFZEUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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